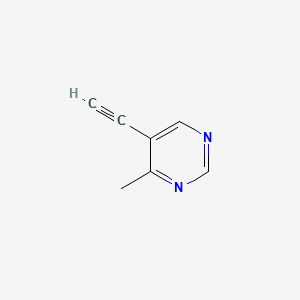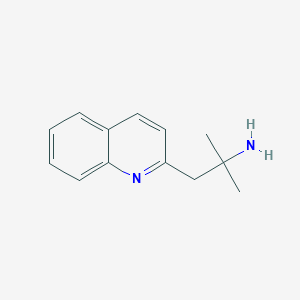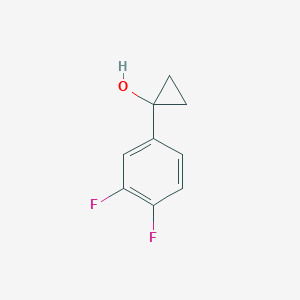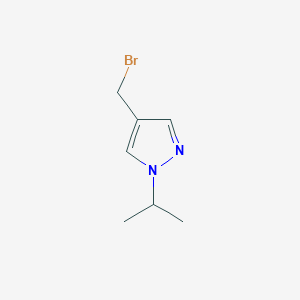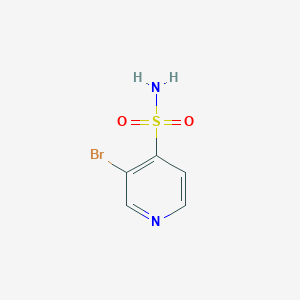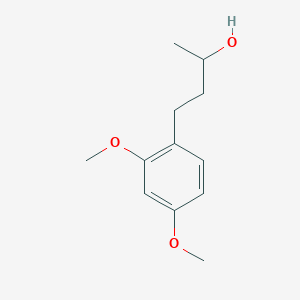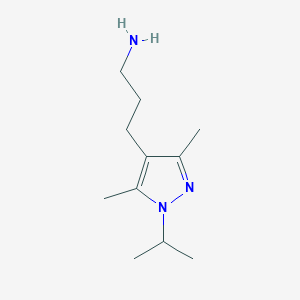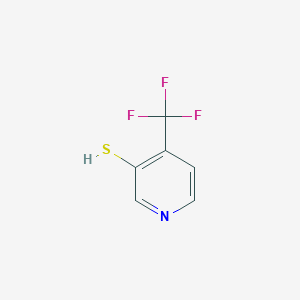
3-Pyridinethiol, 4-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinethiol, 4-(trifluoromethyl)- is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the trifluoromethyl group and the thiol group. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the cyclocondensation reaction, where 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate are used as key building blocks . Another approach involves the use of fluorinating reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs vapor-phase reactions and other scalable methods to ensure high yields and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development and production of fluorinated pyridines .
化学反应分析
Types of Reactions: 3-Pyridinethiol, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines.
科学研究应用
3-Pyridinethiol, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Pyridinethiol, 4-(trifluoromethyl)- involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .
相似化合物的比较
2-Pyridinethiol: Contains a thiol group but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pyridine ring.
Uniqueness: 3-Pyridinethiol, 4-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl group and the thiol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
属性
分子式 |
C6H4F3NS |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H |
InChI 键 |
NAYSJTZZNQRRHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(F)(F)F)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
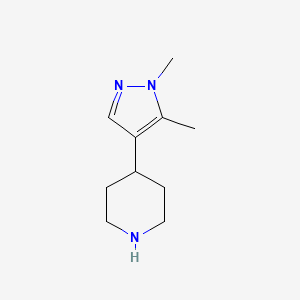
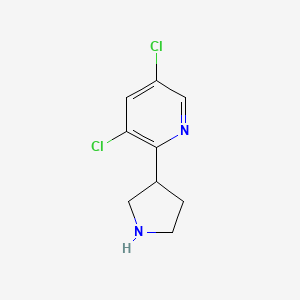

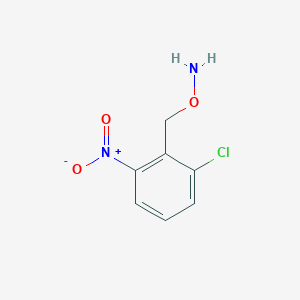
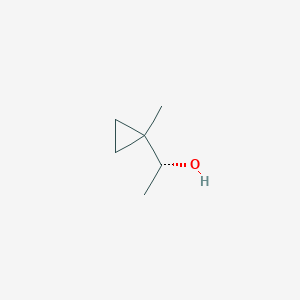
![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
